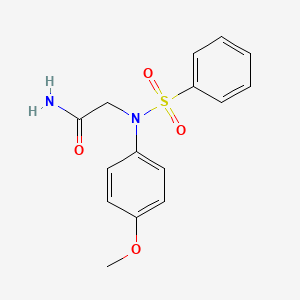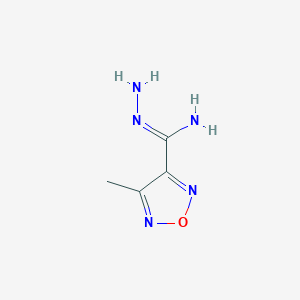
N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as EMPhPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), both of which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases. Additionally, N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is that it has been shown to be relatively non-toxic, with low levels of toxicity observed in animal studies. Additionally, N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is relatively easy to synthesize, making it a potentially cost-effective therapeutic option. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. One area of focus could be further elucidating its mechanism of action, which could lead to the development of more targeted and effective therapeutic applications. Additionally, research could focus on identifying potential drug interactions and optimizing dosages to maximize therapeutic efficacy. Finally, research could explore the potential applications of N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide in other areas, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide can be synthesized using a multi-step process, starting with the reaction of 2-ethyl-6-methylphenylamine with phthalic anhydride to form 2-(2-ethyl-6-methylphenyl)isoindole-1,3-dione. This intermediate is then reacted with ethyl chloroacetate to produce N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-9-6-7-13(2)18(14)21-17(23)12-22-19(24)16-10-5-4-8-15(16)11-20-22/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPCWESWSSXYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)




![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)


